2-[1,3-Benzodioxol-5-ylsulfonyl(methyl)amino]acetamide
Description
2-[1,3-Benzodioxol-5-ylsulfonyl(methyl)amino]acetamide is an organic compound that features a benzodioxole ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The benzodioxole moiety is known for its presence in several biologically active molecules, making this compound a subject of research for its potential therapeutic properties.
Properties
IUPAC Name |
2-[1,3-benzodioxol-5-ylsulfonyl(methyl)amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5S/c1-12(5-10(11)13)18(14,15)7-2-3-8-9(4-7)17-6-16-8/h2-4H,5-6H2,1H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLLQAJPJCGRLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N)S(=O)(=O)C1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,3-Benzodioxol-5-ylsulfonyl(methyl)amino]acetamide typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Sulfonylation: The benzodioxole ring is then sulfonylated using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like pyridine.
Amidation: The sulfonylated benzodioxole is reacted with methylamine to form the sulfonyl(methyl)amino derivative.
Acetylation: Finally, the compound is acetylated using acetic anhydride to yield 2-[1,3-Benzodioxol-5-ylsulfonyl(methyl)amino]acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
2-[1,3-Benzodioxol-5-ylsulfonyl(methyl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole ring.
Reduction: Reduced forms of the sulfonyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[1,3-Benzodioxol-5-ylsulfonyl(methyl)amino]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties due to the presence of the benzodioxole moiety, which is known to interact with biological targets.
Materials Science: It can be used in the synthesis of novel materials with unique electronic properties.
Biological Research: The compound is used to study the effects of sulfonylated benzodioxole derivatives on various biological systems.
Mechanism of Action
The mechanism of action of 2-[1,3-Benzodioxol-5-ylsulfonyl(methyl)amino]acetamide involves its interaction with specific molecular targets. The benzodioxole ring can interact with proteins and enzymes, potentially inhibiting their activity. The sulfonyl group can form strong interactions with amino acid residues, leading to changes in protein conformation and function. These interactions can result in the modulation of cellular pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[1,3-Benzodioxol-5-ylsulfonyl(benzyl)amino]acetic acid
- 1,3-Benzodioxole-5-sulfonamide
- 1,3-Benzodioxole-5-sulfonyl chloride
Uniqueness
2-[1,3-Benzodioxol-5-ylsulfonyl(methyl)amino]acetamide is unique due to the presence of both the benzodioxole ring and the sulfonyl(methyl)amino group. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable subject of research in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
